molecular formula C12H20BrNO3 B3004588 Tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate CAS No. 82423-89-0

Tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate

Cat. No.: B3004588
CAS No.: 82423-89-0
M. Wt: 306.2
InChI Key: XWWQXZGILSQDSV-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate is a chemical compound with the molecular formula C12H20BrNO3 and a molecular weight of 306.2 g/mol . It is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

The synthesis of tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with an appropriate azepane derivative. The reaction is usually carried out in an organic solvent such as diethyl ether, followed by purification steps that may include washing with aqueous potassium carbonate, drying over calcium chloride, and fractionation through a Vigreux column under vacuum . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may interact with biological targets .

Comparison with Similar Compounds

Tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrNO3/c1-12(2,3)17-10(15)8-14-7-5-4-6-9(13)11(14)16/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWQXZGILSQDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCCCC(C1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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